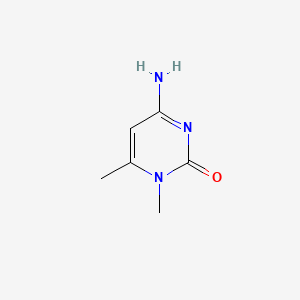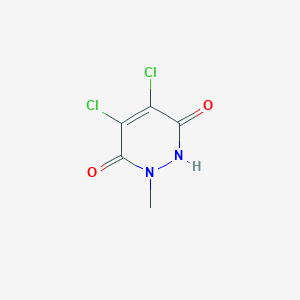
4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is a chemical compound with a pyridazinone core structure This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 6th position, and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the reaction of 2-methyl-3(2H)-pyridazinone with chlorine gas in the presence of a suitable solvent. The reaction is typically carried out at low temperatures to control the chlorination process and to avoid over-chlorination. The resulting product is then purified through recrystallization or chromatography.
Another method involves the use of tert-butyl hypochlorite as a chlorinating agent. The reaction is conducted in an aqueous acetic acid solution at temperatures around 0°C, followed by heating the reaction mixture to around 90°C to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated through crystallization or other purification techniques suitable for large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-methyl-3(2H)-pyridazinone: Lacks the chlorine atoms at the 4th and 5th positions.
4,5-Dichloro-3(2H)-pyridazinone: Lacks the methyl group at the 2nd position.
Uniqueness
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine atoms and the hydroxyl group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Propiedades
Número CAS |
112749-64-1 |
|---|---|
Fórmula molecular |
C5H4Cl2N2O2 |
Peso molecular |
195.00 g/mol |
Nombre IUPAC |
4,5-dichloro-2-methyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-5(11)3(7)2(6)4(10)8-9/h1H3,(H,8,10) |
Clave InChI |
PQOFJFPDEMHQNW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C(=O)N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
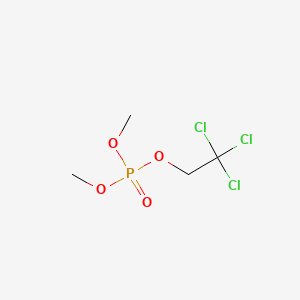
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
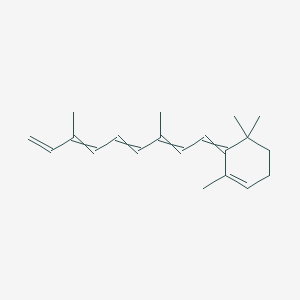
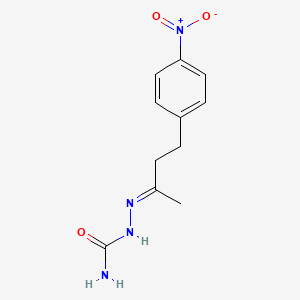
![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
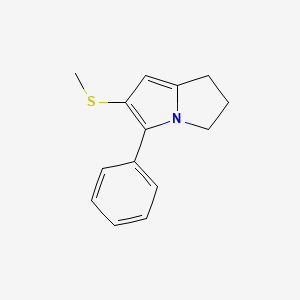
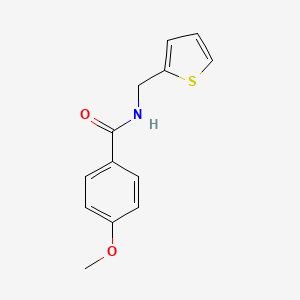
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
